3-epi-Ganaxolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20-,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTVWKLGGCQMBR-PVFHHWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@](C4)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological Investigations and Mechanism of Action of 3 Epi Ganaxolone at Gabaa Receptors
Modulatory Effects on GABAA Receptor Function
Positive Allosteric Modulation
3-epi-Ganaxolone, a synthetic analog of the endogenous neurosteroid allopregnanolone (B1667786), functions as a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. patsnap.comdrugbank.com Unlike direct agonists, ganaxolone (B1674614) does not primarily activate the GABAA receptor on its own at low concentrations; instead, it enhances the receptor's response to the endogenous neurotransmitter, GABA. patsnap.comtaylorandfrancis.com This modulation leads to an increased influx of chloride ions into the neuron upon GABA binding, causing hyperpolarization of the neuronal membrane and making it less likely to fire. patsnap.com This stabilization of neuronal activity is central to its mechanism. patsnap.com
Preclinical studies have demonstrated that ganaxolone's activity is consistent with that of a positive allosteric modulator. nih.govdundee.ac.uk In rat brain cortical membranes, ganaxolone was shown to enhance the binding of both the benzodiazepine (B76468) site ligand [3H]flunitrazepam and the GABA site ligand [3H]muscimol. nih.govdundee.ac.ukresearchgate.net Furthermore, it inhibited the binding of t-[35S]butylbicyclophosphorothionate (TBPS), a ligand for the GABAA receptor-chloride channel. nih.govdundee.ac.ukresearchgate.net These actions confirm its role in facilitating GABAergic inhibition through allosteric modulation of the receptor complex. nih.govdundee.ac.uk
| Ligand Binding Assay | Compound | Metric | Value (nM) | Source |
| Inhibition of [35S]TBPS Binding | Ganaxolone | IC50 | 80 | nih.govdundee.ac.ukresearchgate.net |
| Enhancement of [3H]flunitrazepam Binding | Ganaxolone | EC50 | 125 | nih.govdundee.ac.ukresearchgate.net |
| Enhancement of [3H]muscimol Binding | Ganaxolone | EC50 | 86 | nih.govdundee.ac.ukresearchgate.net |
Interaction with Synaptic and Extrasynaptic GABAA Receptor Subtypes
A distinguishing feature of this compound is its ability to modulate both synaptic and extrasynaptic GABAA receptors. marinuspharma.comnih.govmarinuspharma.com Synaptic GABAA receptors, typically containing γ subunits, mediate rapid, transient "phasic" inhibition in response to high concentrations of GABA released into the synaptic cleft. nih.gov Extrasynaptic receptors, which often contain δ subunits, are located outside the synapse and respond to lower, ambient concentrations of GABA, mediating a persistent "tonic" inhibition. nih.govnih.gov
Enhancement of GABA-Evoked Chloride Currents
The positive allosteric modulation by this compound manifests as a significant enhancement of GABA-evoked chloride currents. dundee.ac.ukresearchgate.net Electrophysiological recordings have consistently shown that nanomolar concentrations of ganaxolone potentiate the flow of chloride ions through the GABAA receptor channel when it is activated by GABA. nih.govdundee.ac.ukresearchgate.net This potentiation occurs without directly activating the channel to a significant extent, except at much higher, micromolar concentrations. nih.govdundee.ac.ukresearchgate.net
Studies using Xenopus oocytes expressing various human recombinant GABAA receptor subunits (including α1β1γ2L, α2β1γ2L, and α3β1γ2L) have quantified this effect. nih.govresearchgate.net Ganaxolone potentiates the chloride currents evoked by GABA in a concentration-dependent manner across these different receptor subtypes. nih.govresearchgate.net This enhancement of the chloride current strengthens the inhibitory signal, effectively reducing neuronal excitability. patsnap.com
| GABAA Receptor Subtype (human, expressed in Xenopus oocytes) | Compound | Metric | Value (µM) | Source |
| α1β2γ2L | Ganaxolone | EC50 | 0.5 ± 0.05 | researchgate.net |
| α1β2γ2L | Allopregnanolone | EC50 | 0.4 ± 0.07 | researchgate.net |
| α2β2γ2L | Ganaxolone | EC50 | 1.6 ± 0.3 | researchgate.net |
| α2β2γ2L | Allopregnanolone | EC50 | 0.9 ± 0.1 | researchgate.net |
Receptor Binding Profile and Sites of Action
Distinction from Benzodiazepine Binding Sites
The mechanism of action of this compound is fundamentally different from that of benzodiazepines. drugbank.com Ganaxolone binds to a unique recognition site on the GABAA receptor complex that is structurally and functionally distinct from the classical benzodiazepine binding site. marinuspharma.commarinuspharma.comnih.govnih.gov The benzodiazepine binding site is located at the interface between the α and γ subunits of the GABAA receptor. nih.gov In contrast, neurosteroids like ganaxolone are known to bind at a different allosteric site, believed to be within the transmembrane domains of the receptor subunits. marinuspharma.comnih.gov
This distinction is significant because it underlies the different pharmacological profiles of the two classes of drugs. marinuspharma.com For instance, the ability of ganaxolone to modulate extrasynaptic δ-subunit-containing receptors, which are generally insensitive to benzodiazepines, is a direct consequence of its unique binding site. marinuspharma.comnih.gov
Allosteric Binding Site Characterization
The allosteric binding site for this compound is characteristic of neuroactive steroids. nih.gov While the precise molecular interactions are complex, the site is known to be distinct from both the GABA agonist binding site (located at the β+/α- interface) and the benzodiazepine binding site (at the α+/γ- interface). nih.gov Neurosteroids are thought to bind within hydrophobic pockets formed by the transmembrane domains of the GABAA receptor subunits.
Binding studies have helped to characterize the effects of ganaxolone's interaction at its allosteric site. nih.govdundee.ac.uk The enhancement of [3H]flunitrazepam and [3H]muscimol binding suggests that ganaxolone binding induces a conformational change in the receptor that increases the affinity of other sites for their respective ligands. nih.govdundee.ac.uk This positive cooperativity is the hallmark of its allosteric modulatory function. nih.govdundee.ac.uk At submicromolar concentrations, this modulatory effect predominates, while at higher micromolar concentrations, ganaxolone can directly gate the receptor's chloride channel, a property also mediated through its neurosteroid binding site. nih.gov
Subunit Specificity of GABAA Receptor Modulation
This compound, a synthetic analog of the endogenous neurosteroid allopregnanolone, exerts its effects primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. Its interaction with these receptors is characterized by a broad spectrum of activity across various subunit compositions, with a notable preference for certain receptor subtypes.
Studies with Recombinant Receptor Subtypes (e.g., αxβyγzL, δ-subunit containing receptors)
Investigations utilizing recombinant human GABAA receptors expressed in Xenopus oocytes and other cell lines have been instrumental in delineating the subunit specificity of this compound. Early studies demonstrated its potent modulatory activity on α1β1γ2L receptors. nih.gov Subsequent research has expanded on these findings, showing that this compound effectively potentiates GABA-mediated currents in receptors containing various α, β, and γ subunits, which are typically located synaptically. nih.gov
A significant aspect of this compound's pharmacological profile is its potent modulation of GABAA receptors containing the δ-subunit. These receptors are predominantly located extrasynaptically and are responsible for mediating tonic inhibition. Studies on recombinant α4β3δ receptors have confirmed that this compound, similar to allopregnanolone, enhances the function of these isoforms. nih.gov This dual action on both synaptic (γ-containing) and extrasynaptic (δ-containing) receptors distinguishes it from other GABAA receptor modulators like benzodiazepines, which primarily target γ-subunit containing receptors. ucdavis.edu
Comparative studies have indicated that while this compound and its parent compound, allopregnanolone, have similar efficacy in potentiating GABA responses and directly activating various recombinant receptor isoforms (including α1β2γ2, α1β3γ2, and α4β3δ), allopregnanolone may exhibit modestly greater potency in some assays. nih.gov For instance, in an electrophysiological patch-clamp assay with α1β3γ2 GABAA receptors, the EC50 values for potentiation of GABA responses were 71.3 nM for allopregnanolone and 114.8 nM for this compound. nih.gov
Differential Effects on Receptor Isoforms
The modulatory effects of this compound are not uniform across all GABAA receptor isoforms, indicating a degree of differential activity. A key finding is its preferential potentiation of δ-subunit containing receptors over those containing γ2-subunits. nih.gov In a study comparing its effects on native hippocampal neurons, this compound produced a significantly greater potentiation of GABAA receptor-activated chloride currents in dentate gyrus granule cells (DGGCs), which are rich in δ-subunits, compared to CA1 pyramidal cells (CA1PCs), which predominantly express γ2-containing receptors. nih.gov Specifically, this compound led to a 500% potentiation in DGGCs versus a 200% potentiation in CA1PCs. nih.gov
This preferential action is further supported by evidence from δ-subunit knockout mice, where the potentiating effects of this compound on tonic currents in DGGCs were significantly diminished. nih.gov At higher concentrations, this compound can directly activate GABAA receptors in the absence of GABA. This direct activation was also more pronounced in DGGCs, with this compound evoking inward currents that were two-fold greater than those in CA1PCs. nih.gov
The following table summarizes the differential effects of this compound on various GABAA receptor subtypes based on preclinical research findings.
| Receptor Subtype/Neuronal Model | Key Findings | Reference |
| Recombinant α1β1γ2L | Potent positive allosteric modulator. | nih.gov |
| Recombinant α1β3γ2 | Potentiation of GABA-evoked currents with an EC50 of 114.8 nM. | nih.gov |
| Recombinant α4β3δ | Potentiation of GABA-evoked currents; direct activation at higher concentrations. | nih.gov |
| Dentate Gyrus Granule Cells (δ-subunit rich) | 500% potentiation of GABA-activated chloride currents; significant direct activation. | nih.gov |
| CA1 Pyramidal Cells (γ2-subunit rich) | 200% potentiation of GABA-activated chloride currents; less pronounced direct activation compared to DGGCs. | nih.gov |
Electrophysiological Characterization of Receptor Potentiation
Effects on Phasic and Tonic Inhibition
Consistent with its dual action on synaptic and extrasynaptic GABAA receptors, this compound enhances both phasic and tonic inhibition. Phasic inhibition, mediated by the transient activation of synaptic GABAA receptors by presynaptically released GABA, is potentiated by this compound. This is observed as a prolongation of the decay of inhibitory postsynaptic currents (IPSCs). nih.gov
Tonic inhibition, a persistent form of inhibition mediated by the activation of high-affinity extrasynaptic GABAA receptors by ambient GABA, is particularly sensitive to modulation by neurosteroids like this compound. nih.gov Electrophysiological recordings from various neuronal populations have demonstrated that this compound significantly enhances tonic inhibitory currents. For example, in mouse ventral tegmental area (VTA) GABAergic interneurons, 500 nM of this compound preferentially enhanced the tonic current with little effect on the synaptic GABAA receptor-mediated response. mdpi.com Similarly, in cortical neurons, a low concentration (10 nM) of this compound was shown to activate a latent inhibitory conductance, effectively restoring tonic inhibition to wild-type levels in a mouse model of absence epilepsy. biorxiv.org
Analysis of Neurosteroid Modulation of GABAA Receptor-Mediated Currents in Neuronal Models
Patch-clamp electrophysiology in various neuronal models has provided detailed insights into the mechanisms of this compound's modulatory actions. In acutely dissociated hippocampal neurons, this compound potentiates GABA-gated chloride currents in a concentration-dependent manner. nih.gov At lower, nanomolar concentrations, it acts as a positive allosteric modulator, increasing the frequency and duration of channel opening in the presence of GABA. researchgate.net
At higher, micromolar concentrations, this compound can directly activate the GABAA receptor channel, leading to chloride influx even in the absence of GABA. researchgate.net The direct activation by this compound in DGGCs is about two-fold greater than that of allopregnanolone. nih.gov The table below presents a summary of the electrophysiological effects of this compound in different neuronal models.
| Neuronal Model | Electrophysiological Effect | Quantitative Data | Reference |
| Hippocampal Dentate Gyrus Granule Cells | Potentiation of GABA-gated currents | 500% increase | nih.gov |
| Hippocampal Dentate Gyrus Granule Cells | Direct activation of inward currents | 2-fold greater than in CA1PCs | nih.gov |
| Hippocampal CA1 Pyramidal Cells | Potentiation of GABA-gated currents | 200% increase | nih.gov |
| Mouse VTA GABAergic Interneurons | Preferential enhancement of tonic current | At 500 nM | mdpi.com |
| Cortical Neurons (Absence Epilepsy Model) | Activation of latent tonic inhibitory conductance | At 10 nM | biorxiv.org |
Impact on Neuronal Excitability in Preclinical Models
The potentiation of GABAergic inhibition by this compound translates into a significant impact on neuronal excitability in preclinical models of neurological disorders, most notably epilepsy. By enhancing both phasic and tonic inhibition, this compound effectively dampens neuronal hyperexcitability, which is a hallmark of seizure activity. nih.gov
In the mouse amygdala kindling model, a model of temporal lobe epilepsy, this compound demonstrated potent, dose-dependent suppression of both behavioral and electrographic seizures. nih.gov A single low dose was sufficient to achieve significant seizure protection. nih.gov This anticonvulsant effect is attributed to the enhanced neural inhibition mediated by GABAA receptors. nih.gov
In a mouse model of Angelman syndrome, which is characterized by decreased tonic inhibition, this compound was shown to be anticonvulsant and to improve motor deficits. ucdavis.edu Treatment with this compound reduced the incidence of audiogenic seizures and increased the latency to seizure onset. ucdavis.edu Furthermore, it has been suggested that by enhancing GABAergic tone, this compound may increase the neuronal signal-to-noise ratio, leading to improved information processing. ucdavis.edu The ability of this compound to restore tonic inhibition in cortical neurons has also been shown to alleviate spike-and-wave discharges in a genetic mouse model of absence epilepsy. biorxiv.org These findings underscore the profound impact of this compound on stabilizing neuronal networks and reducing hyperexcitability in various preclinical models.
Modulation of Network Activity in Brain Slices
In vitro studies using brain slice preparations are critical for understanding how a compound alters the collective behavior of neuronal networks. These studies allow for the examination of spontaneous and induced network oscillations, as well as pathological activity patterns like epileptiform discharges, in a controlled environment.
Ganaxolone's potentiation of GABAA receptor-mediated inhibition has been shown to effectively modulate network excitability. In various preclinical seizure models, which are often complemented by brain slice electrophysiology, ganaxolone demonstrates significant anticonvulsant properties. nih.govnih.gov By enhancing both phasic and tonic inhibition, ganaxolone can suppress the synchronized, high-frequency neuronal firing that characterizes epileptiform activity in brain slices. Interneurons play a significant role in synchronizing neuronal networks, and GABAergic transmission is central to the generation and maintenance of epileptiform discharges. uniroma1.it Ganaxolone's mechanism directly targets and amplifies this GABAergic control, thereby stabilizing network activity and preventing the transition into hyperexcited states. patsnap.com The application of ganaxolone to brain slices can reduce the frequency and amplitude of experimentally induced epileptiform events, demonstrating its ability to restore inhibitory tone at the network level.
| Preclinical Model Type | Key Observation | Implication for Network Activity |
|---|---|---|
| In Vitro Brain Slices | Suppression of experimentally induced epileptiform discharges. | Restoration of inhibitory tone and stabilization of neuronal network excitability. |
| Amygdala Kindling Model | Dose-dependent suppression of behavioral and electrographic seizures. nih.gov | Powerful antiseizure effects through modulation of network excitability in limbic circuits. nih.gov |
Investigations in Defined Neuronal Populations (e.g., Hippocampus, Nucleus Accumbens)
To understand the region-specific effects of ganaxolone, studies have focused on its actions within distinct neuronal populations that govern different brain functions, such as memory and reward.
Hippocampus: The hippocampus is a brain region critical for learning and memory, and its function is highly dependent on a precise balance of excitation and inhibition. Research in a mouse model of Angelman syndrome, a neurogenetic disorder associated with GABAergic dysfunction, has shown that ganaxolone can ameliorate deficits in hippocampal function. nih.gov In this model, treatment with ganaxolone led to the recovery of spatial working memory and a rescue of hippocampal synaptic plasticity deficits. nih.govucdavis.edu Specifically, deficits in long-term potentiation (LTP), a cellular correlate of learning and memory, were reversed. ucdavis.edu These findings suggest that by enhancing GABAergic inhibition, ganaxolone can restore the appropriate physiological environment within hippocampal circuits, allowing for the proper function of synaptic plasticity mechanisms.
Nucleus Accumbens: The nucleus accumbens is a key component of the brain's reward and reinforcement system. Studies have investigated ganaxolone's effects on this region to understand its potential influence on reward-related behaviors. Research has demonstrated that direct bilateral infusions of ganaxolone into the nucleus accumbens shell decreased ethanol (B145695) consumption in mice. nih.gov This effect was not due to general sedation, indicating a specific modulation of the neuronal circuits within the nucleus accumbens that are involved in ethanol reinforcement. nih.gov These results highlight that ganaxolone's modulatory effects on GABAA receptors within the nucleus accumbens are sufficient to alter reward-driven behavior.
| Neuronal Population | Experimental Model | Observed Effect of Ganaxolone | Reference |
|---|---|---|---|
| Hippocampus | Angelman Syndrome Mouse Model | Restored spatial working memory and rescued deficits in synaptic plasticity (LTP). | nih.govucdavis.edu |
| Nucleus Accumbens | Mouse Model of Ethanol Consumption | Reduced ethanol intake following direct infusion into the nucleus accumbens shell. | nih.gov |
Structure Activity Relationship Sar Studies of 3 Epi Ganaxolone Analogs
Influence of C-3 Stereochemistry on GABAA Receptor Potentiation
The stereochemistry at the C-3 position of the steroid nucleus is a critical determinant of neurosteroid activity at GABAA receptors. Analogs with specific configurations at this position exhibit distinct modulatory effects.
Comparison of 3α-hydroxy vs. 3β-hydroxy Configuration
The presence and stereochemistry of the hydroxyl group at the C-3 position are paramount for the positive allosteric modulation of GABAA receptors by neurosteroids. Studies have consistently shown that a 3α-hydroxy configuration is essential for potentiation of GABA-mediated currents nih.govnih.govconicet.gov.arfrontiersin.orgfrontiersin.orgresearchgate.net. For instance, allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and ganaxolone (B1674614), both possessing a 3α-hydroxy group, are potent positive allosteric modulators (PAMs) of GABAA receptors nih.govportico.orgeuropa.eunewdrugapprovals.org. In contrast, epimers with a 3β-hydroxy configuration generally exhibit significantly reduced or negligible activity in potentiating GABAA receptor function frontiersin.orgresearchgate.netnih.gov. Research indicates that 3β-hydroxy epimers of pregnane (B1235032) neurosteroids were inactive in activating tonic currents mediated by extrasynaptic GABAA receptors nih.gov. This stereochemical requirement highlights the precise fit needed within the neurosteroid binding site on the GABAA receptor, where the 3α-hydroxyl group likely engages in specific hydrogen bonding interactions crucial for receptor modulation nih.govconicet.gov.ar.
Role of the 3-Methyl Substituent in Modulatory Activity
Ganaxolone's structure is characterized by a 3α-hydroxy group and a methyl group at the C-3 position, specifically described as (3α,5α)-3-hydroxy-3-methyl-pregnan-20-one newdrugapprovals.orgcaymanchem.com. The introduction of this methyl group at C-3, alongside the 3α-hydroxyl, is a key modification that confers improved pharmacokinetic properties compared to the endogenous allopregnanolone newdrugapprovals.orgmdpi.com. This C-3 methyl substitution is understood to inhibit the rapid metabolic inactivation of the 3α-hydroxy group, thereby increasing the compound's metabolic stability and prolonging its duration of action newdrugapprovals.orgmdpi.com. This enhanced stability contributes to ganaxolone's sustained efficacy in preclinical seizure models and its suitability for oral administration nih.govportico.orgnewdrugapprovals.org.
Effects of Pregnane Ring System Modifications on Activity
Alterations to the core pregnane ring system of neurosteroids can profoundly impact their interaction with GABAA receptors. SAR studies have explored modifications across the A, B, C, and D rings, as well as the side chain, to fine-tune potency, efficacy, and selectivity.
Correlation between Molecular Structure and Receptor Subunit Selectivity
Neurosteroids, including ganaxolone, exhibit a notable preference for certain GABAA receptor subtypes, particularly those containing the δ subunit, which are predominantly located extrasynaptically nih.govfrontiersin.orgmdpi.commarinuspharma.comnih.gov. These extrasynaptic receptors mediate tonic inhibition, a continuous inhibitory current that plays a crucial role in regulating neuronal excitability and network activity nih.govfrontiersin.orgmarinuspharma.com. Ganaxolone and allopregnanolone show greater potentiation of currents mediated by δ-subunit-containing receptors compared to those found at synapses nih.govfrontiersin.orgmarinuspharma.comresearchgate.net. This selectivity is attributed to specific structural features that favor binding to the interfaces between α and δ subunits, or α and β subunits in extrasynaptic receptor assemblies mdpi.comgoogle.com.
The specific subunit composition of the GABAA receptor pentamer significantly influences neurosteroid efficacy and potency. For instance, the presence of the α4 and δ subunits confers higher sensitivity to neurosteroids frontiersin.orgmdpi.com. Conversely, the α-subunit type can influence neurosteroid efficacy, while the γ-subunit type can affect both efficacy and potency google.com. This subunit selectivity allows for differential modulation of neuronal activity, potentially leading to distinct therapeutic effects.
Computational and Molecular Modeling Approaches to SAR
Computational and molecular modeling techniques have become indispensable tools for understanding the SAR of neurosteroids and for guiding the design of novel analogs with improved properties. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies have been employed to elucidate the binding modes of neurosteroids to GABAA receptors mdpi.comeventscribe.netacs.orgscite.airesearchgate.netresearchgate.net.
These approaches aim to identify key structural features and their spatial orientations that are critical for receptor binding and functional activity. For example, ligand-based pharmacophore modeling has been used to identify common stereoelectronic features of active compounds, guiding the synthesis of new, selective modulators acs.org. Docking studies have revealed that ganaxolone and allopregnanolone share similar molecular orientations within the GABAA receptor binding pocket, forming hydrogen bonds with specific amino acid residues mdpi.com. By analyzing the interactions between known ligands and receptor models, researchers can predict the activity of novel compounds and optimize their structures for enhanced potency, efficacy, and selectivity towards specific GABAA receptor subtypes acs.orgscite.airesearchgate.net. These computational strategies are vital for the rational design of next-generation neurosteroid therapeutics.
Data Table: Comparative Neurosteroid Activity at GABAA Receptors
| Compound Name | C-3 Configuration | C-3 Substituent(s) | Receptor Type | Potency (EC50) | Efficacy (Emax) | Notes | Citation(s) |
| Allopregnanolone | 3α-hydroxy | - | Extrasynaptic δ | ~100-300 nM marinuspharma.com | High nih.gov | Endogenous neurosteroid, potent PAM. | nih.govnih.govmarinuspharma.com |
| Ganaxolone | 3α-hydroxy | 3-methyl | Extrasynaptic δ | ~100-300 nM marinuspharma.com | High nih.gov | Synthetic analog, improved metabolic stability due to C-3 methyl. | nih.govnih.govmarinuspharma.com |
| Ganaxolone | 3α-hydroxy | 3-methyl | Synaptic | ~100-300 nM marinuspharma.com | High nih.govresearchgate.net | Potentiates synaptic GABAA receptors. | nih.govresearchgate.netmarinuspharma.com |
| 3β-hydroxy analogs | 3β-hydroxy | Varies | Extrasynaptic δ | Inactive | Inactive | Epimers with 3β-OH configuration lack activity at extrasynaptic receptors. | frontiersin.orgnih.gov |
| 3β-hydroxy analogs | 3β-hydroxy | Varies | Synaptic | Inactive / Low | Low / Inactive | Generally show reduced or no potentiation of synaptic GABAA receptors. | frontiersin.org |
| THDOC | 3α-hydroxy | 21-hydroxy | Extrasynaptic δ | Lower potency than AP | Diminished response | Allotetrahydrodeoxycorticosterone, shows lower potency/efficacy compared to AP at extrasynaptic receptors. | nih.gov |
| ORG-20599 | 3α-hydroxy | Varies | Extrasynaptic δ | Moderate potentiation | Moderate | Synthetic analog showing moderate potentiation at extrasynaptic receptors. | nih.gov |
Metabolic Pathways and Biotransformation Research of 3 Epi Ganaxolone
Enzymatic Systems Involved in Metabolism
The biotransformation of ganaxolone (B1674614) is facilitated by several key enzymatic systems, primarily Phase I and Phase II enzymes. These include the Cytochrome P450 superfamily, UGT enzymes, and hydroxysteroid oxidoreductases, which collectively contribute to the diverse array of metabolites observed. hyphadiscovery.com
Role of Cytochrome P450 Enzymes (e.g., CYP3A4/5, CYP2B6, CYP2C19, CYP2D6)
Phase I metabolism of ganaxolone is significantly driven by the cytochrome P450 (CYP) system. In vitro studies have identified CYP3A4 and CYP3A5 as the principal enzymes responsible for its metabolism. researchgate.netdrugbank.com The major metabolite identified in human liver microsomes is 16α-hydroxy-ganaxolone, a product primarily of CYP3A4 activity. hyphadiscovery.com
| Enzyme Family | Specific Enzyme | Role in Ganaxolone Metabolism |
| Cytochrome P450 | CYP3A4/5 | Main enzymes responsible for metabolism, including the formation of 16α-hydroxy-ganaxolone. researchgate.netdrugbank.com |
| Cytochrome P450 | CYP2B6 | Contributes to ganaxolone metabolism to a lesser extent. fda.gov |
| Cytochrome P450 | CYP2C19 | Involved as a minor pathway in the metabolic process. fda.gov |
| Cytochrome P450 | CYP2D6 | Plays a minor role in the biotransformation of ganaxolone. fda.gov |
Involvement of UGT Enzymes (e.g., UGT1A6, UGT1A9, UGT2B7)
Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes are involved in the Phase II metabolism of ganaxolone. Studies utilizing human hepatocytes have shown the formation of a major glucuronide metabolite (M11), indicating the activity of UGTs. hyphadiscovery.com This glucuronidation pathway is a significant step in the biotransformation cascade of ganaxolone. hyphadiscovery.com
Activity of Hydroxysteroid Oxidoreductases
The metabolism of ganaxolone also involves the stereoselective reduction of its 20-ketone group. This reaction produces the corresponding 20α-hydroxysterol, a process catalyzed by enzymes such as aldo-keto reductases (AKR1). hyphadiscovery.com This reduction is a key step in the formation of several major downstream metabolites. nih.gov
Identification and Characterization of Metabolites
The characterization of ganaxolone's metabolites has revealed intricate and sometimes unexpected multi-step pathways leading to the major circulating products in human plasma. nih.gov
Major Metabolic Routes (Hydroxylation, Reduction, Sulfation, Oxidation)
The biotransformation of ganaxolone proceeds through several major routes, often in combination, to produce a wide spectrum of metabolites. nih.govhyphadiscovery.com
Hydroxylation : A primary metabolic pathway is hydroxylation at the 16α-position, largely mediated by CYP3A4. nih.govhyphadiscovery.com
Reduction : The 20-ketone group of ganaxolone undergoes stereoselective reduction to form a 20α-hydroxysterol. nih.govresearchgate.net
Sulfation : Sulfation occurs at the 3α-hydroxy group, a reaction catalyzed by sulfotransferases (SULTs). nih.govhyphadiscovery.com An additional sulfation can also occur at the 20α position on already-reduced metabolites. nih.gov
Oxidation : The 3β-methyl group can be oxidized to a carboxylic acid, contributing to the formation of major circulating metabolites. nih.govhyphadiscovery.com
These pathways combine to form complex metabolites such as M2 and M17, which are identified as the two major circulating metabolites in human plasma. nih.govhyphadiscovery.com
| Metabolic Route | Description | Resulting Structure/Metabolite |
| Hydroxylation | Addition of a hydroxyl group at the 16α-position. nih.gov | 16α-hydroxy-ganaxolone. hyphadiscovery.com |
| Reduction | Stereoselective reduction of the 20-ketone group. nih.gov | 20α-hydroxysterol. nih.gov |
| Sulfation | Addition of a sulfate (B86663) group to the 3α-hydroxy or 20α-hydroxy position. nih.gov | Unstable tertiary sulfate at the 3α position; 20α-sulfate conjugates. nih.govhyphadiscovery.com |
| Oxidation | Oxidation of the 3β-methyl substituent. nih.gov | Carboxylic acid derivatives. nih.gov |
Formation of Unstable Metabolites and Subsequent Transformations (e.g., Tertiary Sulfate Elimination)
A unique aspect of ganaxolone's metabolism is the formation of an unstable tertiary sulfate. nih.gov Sulfation of the 3α-hydroxy group yields a metabolite that is prone to spontaneous transformation. researchgate.nethyphadiscovery.com This unstable intermediate subsequently eliminates the sulfate group (as H₂SO₄), resulting in the formation of a double bond within the A ring of the steroid structure. nih.govhyphadiscovery.com This elimination reaction is a critical step in a multi-step pathway that ultimately leads to the formation of major human metabolites. hyphadiscovery.com
Complexity of Metabolite Identification
The metabolic fate of ganaxolone in humans is exceptionally complex, presenting significant challenges for metabolite identification and safety testing assessment. nih.govresearchgate.net Studies have successfully identified, either completely or partially, no less than 59 distinct metabolites of ganaxolone. nih.govhyphadiscovery.com This extensive biotransformation indicates that the major circulating products in plasma are the result of multiple, sequential enzymatic processes. nih.govresearchgate.net
The identification of these metabolites, particularly the major circulating forms M2 and M17, required a combination of advanced analytical techniques. nih.govhyphadiscovery.com Researchers employed extensive isolation and purification methods, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, in vitro studies, NMR spectroscopy, and synthetic chemistry support to fully characterize the structures. nih.gov The structural elucidation of M2 and other metabolites proved particularly challenging, as minimal information could be obtained from MS/MS alone, necessitating the use of NMR. hyphadiscovery.com
Interestingly, traditional preclinical animal studies and in vitro systems using human liver microsomes (HLMs) were not sufficient to predict the major circulating metabolites in humans. nih.govhyphadiscovery.com For instance, in vitro and animal studies initially suggested that different biotransformations were responsible for the drug's clearance. hyphadiscovery.com While the primary metabolite in HLMs was identified as 16α-hydroxy-ganaxolone, this did not reflect the primary metabolites found circulating in human plasma. hyphadiscovery.com This discrepancy underscores the limitations of conventional predictive models and highlights the unique, multi-step metabolic pathways ganaxolone undergoes in humans. nih.govresearchgate.net
Stereochemical Stability and Metabolic Resistance
The specific stereochemistry of ganaxolone, a synthetic analog of the endogenous neurosteroid allopregnanolone (B1667786), is fundamental to its metabolic stability. nih.govnih.gov Its structure features a methyl group at the 3β-position, which confers significant resistance to metabolic breakdown compared to its natural counterparts. nih.govnih.gov
Prevention of 3α-Hydroxyl Oxidation due to 3β-Methyl Group
A key structural feature of ganaxolone is the methyl group substituted at the 3β-position. researchgate.netscispace.com This substitution sterically hinders the oxidation of the adjacent 3α-hydroxyl group. nih.govnih.gov This is a critical modification because natural neurosteroids like allopregnanolone, which lack this feature, can undergo metabolic "back-conversion" via oxidation of the 3α-hydroxyl group to form hormonally-active intermediates such as dihydroprogesterone. nih.govnih.gov The prevention of this oxidation pathway is a primary advantage of ganaxolone, contributing to a more favorable pharmacokinetic profile. nih.gov
Implications for Metabolic Stability of the C-3 Epimeric Form
The C-3 epimeric configuration of ganaxolone, with its 3α-hydroxy and 3β-methyl groups, directly enhances its metabolic stability and prolongs its duration of action. nih.gov By blocking the oxidation at the C-3 position, the 3β-methyl group prevents the rapid inactivation that is typical for many natural neurosteroids. nih.govnih.gov
This increased stability means that chronic administration is less likely to result in the accumulation of C3-keto steroid metabolites, which could potentially bind to steroid receptors and cause undesirable hormonal side effects. nih.gov Therefore, the unique stereochemical arrangement of ganaxolone not only enhances its resistance to metabolism but also circumvents a significant limitation associated with natural neurosteroid therapies. nih.gov
Interactive Data Table: Major Metabolic Pathways of Ganaxolone
| Metabolic Pathway | Description | Key Enzymes Involved | Resulting Metabolites |
| Hydroxylation | Addition of a hydroxyl group at the 16α-position. nih.govresearchgate.net | CYP3A4 hyphadiscovery.com | 16α-hydroxy-ganaxolone hyphadiscovery.com |
| Ketone Reduction | Stereoselective reduction of the 20-ketone group. nih.govresearchgate.net | AKR1 hyphadiscovery.com | 20α-hydroxysterol nih.govresearchgate.net |
| Sulfation | Conjugation of a sulfate group to the 3α-hydroxy group, leading to an unstable tertiary sulfate that undergoes elimination to form a double bond in the A ring. nih.govresearchgate.nethyphadiscovery.com | SULTs hyphadiscovery.com | Unstable tertiary sulfate, A-ring unsaturated metabolites nih.govresearchgate.nethyphadiscovery.com |
| Methyl Oxidation | Oxidation of the 3β-methyl substituent to a carboxylic acid. nih.govresearchgate.nethyphadiscovery.com | N/A | Carboxylic acid derivatives nih.govresearchgate.nethyphadiscovery.com |
| Combined Pathways | A combination of the above pathways leads to the major circulating metabolites. nih.govhyphadiscovery.com | Multiple enzymes hyphadiscovery.com | M2 and M17 nih.govresearchgate.nethyphadiscovery.com |
Advanced Research Methodologies for 3 Epi Ganaxolone Characterization
Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric methods are fundamental to the identification and structural confirmation of 3-epi-Ganaxolone and its related metabolites. These techniques provide detailed information on mass, structure, and molecular connectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying metabolites of Ganaxolone (B1674614), including its epimers, in biological matrices. The process begins with the separation of compounds from a complex mixture using liquid chromatography, after which mass spectrometry provides mass-to-charge ratio data for identification.
In the study of Ganaxolone's metabolism, LC-MS/MS analysis has been critical. The human pharmacokinetics of Ganaxolone revealed a complex metabolic profile, with dozens of primary and secondary metabolites identified. This level of detailed metabolite profiling requires the high sensitivity and specificity of LC-MS/MS, often following extensive sample isolation and purification to handle the complexity of the biological samples. The technique allows for the detection of metabolic transformations such as hydroxylation and stereoselective reduction, which are key pathways in the biotransformation of Ganaxolone and would be essential in distinguishing and tracking this compound.
Table 1: Key LC-MS/MS Parameters for Metabolite Profiling
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Chromatographic Separation | Separates metabolites based on physicochemical properties (e.g., polarity, size) before they enter the mass spectrometer. | Essential for resolving this compound from Ganaxolone and other closely related steroid metabolites. |
| Ionization Source | Generates ions from the separated metabolites. Electrospray ionization (ESI) is commonly used. | Optimizing ionization is crucial for achieving the sensitivity needed to detect low-abundance metabolites. |
| Mass Analyzers | Separate ions based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) involves multiple stages of mass analysis. | Provides precise mass measurements for determining elemental composition and fragmentation patterns for structural insights. |
| Fragmentation (MS/MS) | A selected parent ion is fragmented, and the resulting daughter ions are analyzed. | The unique fragmentation pattern of this compound serves as a structural fingerprint, confirming its identity. |
While LC-MS/MS is powerful for detecting and suggesting metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. NMR is unparalleled in its ability to map the precise arrangement of atoms within a molecule, which is critical for distinguishing between stereoisomers like Ganaxolone and this compound.
The structural identification of Ganaxolone metabolites has been supported by NMR spectroscopy. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed.
¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms.
¹³C NMR reveals the structure of the carbon backbone.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for assembling the complete molecular structure.
For a compound like this compound, NMR is essential to confirm the stereochemistry at the C3 position, a detail that mass spectrometry alone cannot typically resolve.
Electrophysiological Techniques for Receptor Function Analysis
Electrophysiological techniques are used to directly measure the functional effects of this compound on its target ion channels, primarily the GABA-A receptor. These methods provide real-time data on how the compound modulates ion flow across cell membranes.
The Xenopus oocyte expression system is a widely used platform for studying the function of ion channels in a controlled environment. Oocytes from the African clawed frog (Xenopus laevis) can be injected with mRNA encoding specific subunits of the human GABA-A receptor. These oocytes then express functional receptors on their cell surface.
The patch-clamp technique is then applied to these oocytes to measure the ionic currents flowing through the expressed channels. This method has been used to demonstrate that nanomolar concentrations of Ganaxolone potentiate GABA-evoked chloride currents in oocytes expressing various human GABA-A receptor subunit combinations (α1β1γ2L, α2β1γ2L, or α3β1γ2L). This approach would be directly applicable to characterizing the specific effects of this compound, allowing researchers to determine its potency and efficacy in modulating GABA-A receptor function and to compare it directly with Ganaxolone.
Patch-clamp recordings can be performed in different configurations to provide distinct types of information.
Single-Channel Recording: In this configuration, a small patch of membrane containing just one or a few ion channels is isolated. This allows researchers to observe the behavior of individual channels in real-time. Analysis of single-channel currents can reveal detailed mechanistic information, such as changes in channel open probability, conductance, and the duration of open and closed states, providing deeper insight into how this compound modulates the GABA-A receptor at the molecular level.
Radioligand Binding Assays for Receptor Interaction Studies
Radioligand binding assays are a biochemical method used to quantify the interaction of a compound with its receptor target. These assays use a radioactively labeled ligand (a molecule that binds to the receptor) to study the binding of unlabeled molecules, such as this compound.
Research on Ganaxolone has utilized this technique to characterize its interaction with the GABA-A receptor complex. These studies showed that Ganaxolone interacts with the neurosteroid binding site on the receptor, which is distinct from the sites for GABA or benzodiazepines.
Key findings from radioligand binding assays for Ganaxolone include:
Inhibition of [³⁵S]TBPS binding: Ganaxolone inhibited the binding of t-[³⁵S]butylbicyclophosphorothionate (TBPS), a ligand that binds within the chloride channel pore of the GABA-A receptor.
Enhancement of ligand binding: It enhanced the binding of both [³H]flunitrazepam (a benzodiazepine (B76468) site ligand) and [³H]muscimol (a GABA site ligand).
These results are consistent with Ganaxolone acting as a positive allosteric modulator. Similar assays for this compound would be crucial to determine its binding affinity and mechanism of interaction with the GABA-A receptor.
Table 2: Radioligand Binding Data for Ganaxolone at the GABA-A Receptor
| Assay | Effect of Ganaxolone | Potency (EC₅₀ / IC₅₀) |
|---|---|---|
| [³⁵S]TBPS Binding | Inhibition | IC₅₀ of 80 nM |
| [³H]Flunitrazepam Binding | Enhancement | EC₅₀ of 125 nM |
| [³H]Muscimol Binding | Enhancement | EC₅₀ of 86 nM |
Data derived from studies on Ganaxolone, the parent compound of this compound.
Table of Compounds
| Compound Name | Chemical Name / Description |
|---|---|
| This compound | A stereoisomer (epimer) of Ganaxolone. |
| Ganaxolone | 3α-hydroxy-3β-methyl-5α-pregnan-20-one |
| GABA (gamma-aminobutyric acid) | The primary inhibitory neurotransmitter in the central nervous system. |
| t-butylbicyclophosphorothionate (TBPS) | A ligand that binds to the GABA-A receptor-chloride channel. |
| Flunitrazepam | A benzodiazepine site ligand. |
| Muscimol | A GABA site ligand. |
Future Directions in Academic Research on 3 Epi Ganaxolone
Elucidation of Further Stereochemical Contributions to Activity
The stereochemistry of steroid molecules profoundly influences their biological activity, including their interaction with receptors like the GABA-A receptor. Ganaxolone (B1674614) itself is a synthetic analogue of allopregnanolone (B1667786), a neurosteroid known for its positive allosteric modulation of GABA-A receptors, with its activity being highly dependent on its 3α-hydroxy stereochemistry nih.govfrontiersin.orgfrontiersin.org. 3-epi-Ganaxolone, by definition, differs at the C3 position, likely possessing a 3β-hydroxy group instead of the 3α-hydroxy group found in ganaxolone. Research into other neurosteroids, such as epi-allopregnanolone (the 3β-epimer of allopregnanolone), has shown that this stereochemical difference can lead to altered receptor binding and activity, sometimes even acting as antagonists or having reduced efficacy nih.govfrontiersin.orgfrontiersin.orgresearchgate.net.
Future research should focus on systematically characterizing the precise stereochemical configuration of this compound and its impact on GABA-A receptor subtype selectivity and efficacy. Investigating how the 3β-hydroxy group, compared to ganaxolone's 3α-hydroxy group, influences binding affinity, allosteric modulation, and potential downstream signaling pathways at the molecular level is essential. Comparative studies with ganaxolone and other known stereoisomers would provide critical data for structure-activity relationships (SAR) and guide the design of future analogues with optimized pharmacological profiles. Understanding these subtle stereochemical differences is key to unlocking specific therapeutic benefits or identifying potential liabilities.
In-depth Analysis of Minor Metabolite Pathways
Ganaxolone undergoes extensive metabolism, with over 50 phase I and phase II metabolites identified in humans hyphadiscovery.comeuropa.euresearchgate.net. While major metabolic pathways involving hydroxylation, reduction, and sulfation have been described, the identification and characterization of minor metabolites and their potential biological activities remain an area ripe for exploration. Preclinical studies have sometimes led to initial misinterpretations of drug clearance mechanisms due to species-specific metabolic differences, highlighting the importance of thorough human metabolism studies hyphadiscovery.com.
Development of Novel Analytical Techniques for Pregnane (B1235032) Quantification in Research Models
Accurate and sensitive quantification of neurosteroids and their analogues in complex biological matrices is fundamental for preclinical and clinical research. Current methods often rely on liquid chromatography coupled with mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity conicet.gov.arresearchgate.netresearchgate.netresearchgate.netjst.go.jpmdpi.com. However, challenges persist, including the low endogenous concentrations of some steroids, the presence of isobaric compounds, and the complexities of sample preparation and matrix effects conicet.gov.arresearchgate.net. For novel compounds like this compound, developing and validating highly specific and sensitive analytical methods is paramount.
Future research should focus on developing and refining analytical techniques for the precise quantification of this compound and its metabolites in various research models. This could include exploring advanced LC-MS/MS configurations, hyphenated techniques like GC-MS/MS, or potentially novel approaches such as ion mobility spectrometry coupled with mass spectrometry (IMS-MS) for enhanced separation and identification jst.go.jpmdpi.com. The development of robust internal standards and validated sample preparation protocols will be critical for ensuring accuracy and reproducibility. Such advancements are essential for reliable pharmacokinetic studies, target engagement assessments, and biomarker discovery in preclinical and clinical investigations.
Exploration of Structure-Function Relationships at the Molecular Level
Understanding how specific structural features of this compound dictate its interaction with its biological targets, primarily the GABA-A receptor, is a key area for future research. Structure-activity relationship (SAR) studies on ganaxolone and related neurosteroids have highlighted the importance of the 3α-hydroxy group and other structural elements for potentiation of GABA-A receptor activity nih.govfrontiersin.orgresearchgate.netnih.govnih.gov. The difference in stereochemistry at the C3 position in this compound suggests potential alterations in binding affinity, efficacy, and even receptor subtype selectivity.
Future investigations should systematically explore the SAR of this compound by synthesizing and testing a series of analogues with modifications at different positions of the steroid backbone and side chains. This would involve detailed electrophysiological studies to assess its potency and efficacy at various GABA-A receptor subtypes, particularly those containing the δ subunit, which are known targets for neurosteroids mediating tonic inhibition frontiersin.orgresearchgate.netmarinuspharma.com. Furthermore, exploring the impact of modifications on other functional groups, such as the C20 ketone or the C3 methyl group, could reveal novel insights into the molecular determinants of its activity. Such detailed SAR studies are crucial for rational drug design and for identifying lead compounds with improved therapeutic profiles.
Computational Chemistry and In Silico Modeling for Receptor Interactions
Computational chemistry and in silico modeling techniques, such as molecular docking and molecular dynamics simulations, offer powerful tools to predict and understand ligand-receptor interactions at an atomic level mdpi.comcas.cznih.govconicet.gov.arnih.gov. These methods have been instrumental in elucidating the binding sites and modes of neurosteroids within the GABA-A receptor transmembrane domain mdpi.comcas.czconicet.gov.arnih.govnih.govucl.ac.ukcapes.gov.br. Applying these approaches to this compound can provide valuable insights into its binding mechanism and how its stereochemistry influences these interactions.
Future research should leverage computational modeling to investigate the binding of this compound to various GABA-A receptor subtypes. Molecular docking studies can predict potential binding poses and affinities, while molecular dynamics simulations can assess the stability of these complexes and the dynamic interactions involved. By comparing the predicted binding modes of this compound with those of ganaxolone, researchers can gain a deeper understanding of how the stereochemical change at C3 affects receptor engagement. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the activity of novel analogues based on their structural features. These in silico approaches can significantly accelerate the drug discovery process by guiding experimental design and prioritizing promising compounds for synthesis and testing.
Compound List:
this compound
Ganaxolone (GX)
Allopregnanolone (AP)
Epi-allopregnanolone
Pregnenolone Sulfate (B86663) (PS)
Dehydroepiandrosterone Sulfate (DHEAS)
3α,5α-Tetrahydrodeoxycorticosterone (3α5α-THDOC)
Pregnenolone (PREG)
Androsterone
Etiocholanolone
Alphaxolone
Q & A
Q. How can researchers ensure reproducibility in behavioral assays assessing this compound’s anxiolytic effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
